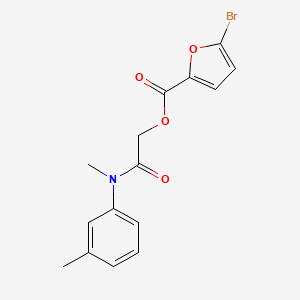
2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate, also known as MBOC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MBOC is a synthetic compound that is primarily used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which suggests that it may act as a DNA-damaging agent.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of mitochondrial function. This compound has also been shown to inhibit the activity of certain enzymes, such as topoisomerases and kinases, which are involved in DNA synthesis and cell division.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate in laboratory experiments is its potent cytotoxic activity against cancer cells, which makes it a valuable tool for studying the mechanism of action of anticancer drugs. However, one of the limitations of using this compound is its potential toxicity to normal cells, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate. One area of research is the development of new anticancer drugs based on the structure of this compound. Another area of research is the study of the mechanism of action of this compound in more detail to gain a better understanding of its potential therapeutic uses. Additionally, the use of this compound in combination with other drugs or therapies may also be explored to enhance its efficacy and reduce its toxicity.
Synthesemethoden
The synthesis of 2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate involves the reaction of 5-bromofuran-2-carboxylic acid and N-methyl-m-toluidine in the presence of thionyl chloride and triethylamine. The resulting product is then treated with ethyl chloroformate to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate has been extensively studied for its potential applications in various areas of scientific research. One of the significant areas of research is in the development of new drugs for the treatment of cancer. This compound has been shown to exhibit potent cytotoxic activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs.
Eigenschaften
IUPAC Name |
[2-(N,3-dimethylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4/c1-10-4-3-5-11(8-10)17(2)14(18)9-20-15(19)12-6-7-13(16)21-12/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAJPSSNKSXRAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)COC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[4-(Acetylamino)phenyl]sulfonyl}-4-phenyl-4-piperidinecarboxylic acid](/img/structure/B2695943.png)
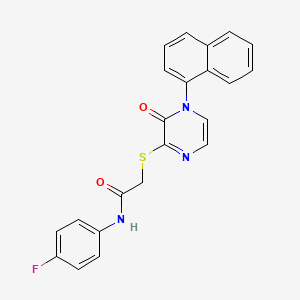
![1-(4-Hydroxy-1-azaspiro[4.5]decan-1-yl)prop-2-en-1-one](/img/structure/B2695946.png)
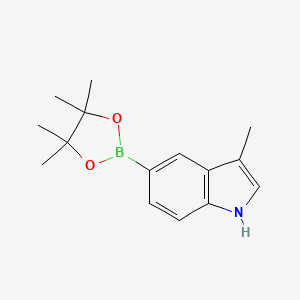
![N-(2-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2695949.png)
![2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2695950.png)

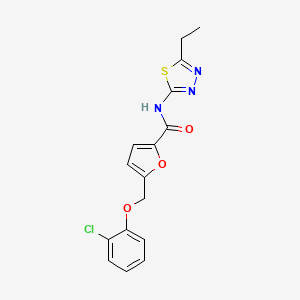

![4-[(cyclopropylamino)methyl]-N,N-dimethylaniline](/img/structure/B2695955.png)
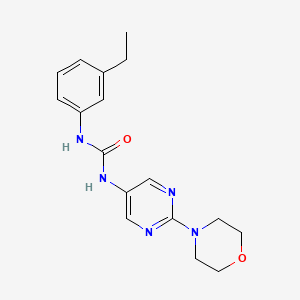
![N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2695959.png)
![N-(4-Ethoxyphenyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2695961.png)